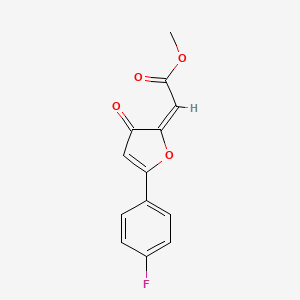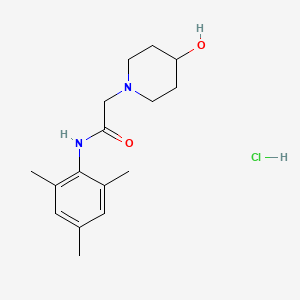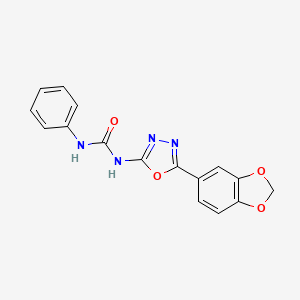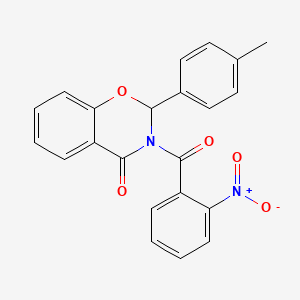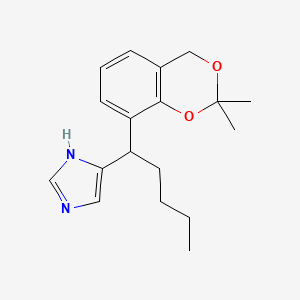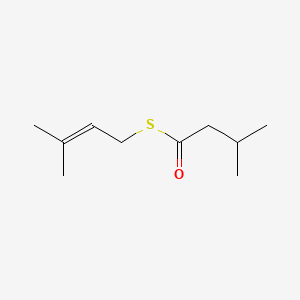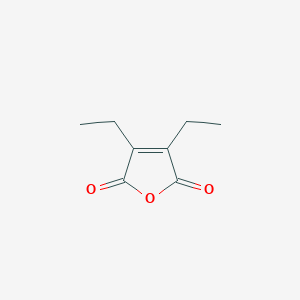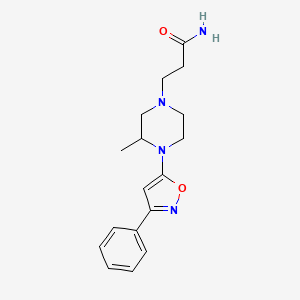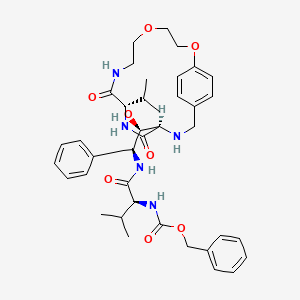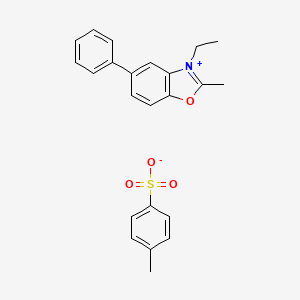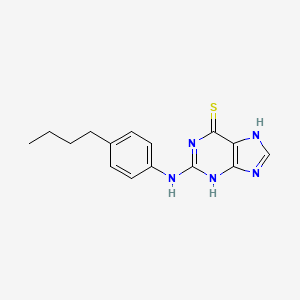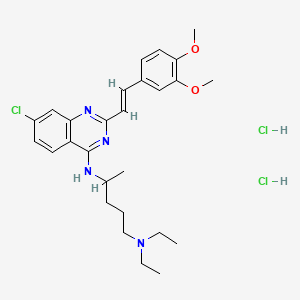
Dimadectin (minor component)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimadectin is a chemical compound with the molecular formula C37H56O10 and a molar mass of 660.83454 g/mol It is known for its minor component status in various applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimadectin involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of intermediate compounds through reactions such as esterification, reduction, and cyclization.
Final Synthesis: The final step involves the combination of these intermediates under specific conditions, such as controlled temperature and pressure, to form Dimadectin.
Industrial Production Methods: Industrial production of Dimadectin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Involves the synthesis of Dimadectin in large batches, with careful monitoring of reaction conditions.
Continuous Processing: Utilizes continuous flow reactors to produce Dimadectin more efficiently, reducing production time and costs.
Analyse Chemischer Reaktionen
Types of Reactions: Dimadectin undergoes various chemical reactions, including:
Oxidation: Dimadectin can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Dimadectin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Dimadectin involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Dimadectin can inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupt Cell Membranes: It can interact with cell membranes, leading to increased permeability and cell death.
Modulate Signal Transduction: Dimadectin may influence signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Dimadectin can be compared with other similar compounds, such as:
Ivermectin: Both compounds have similar structures and are used in the treatment of parasitic infections.
Avermectin: Shares structural similarities with Dimadectin and is used as an antiparasitic agent.
Milbemycin: Another compound with similar applications in veterinary medicine.
Uniqueness: Dimadectin stands out due to its specific molecular structure, which imparts unique chemical properties and biological activities. Its minor component status also makes it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
103968-20-3 |
|---|---|
Molekularformel |
C37H56O10 |
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8+,24-11+,27-10+/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1 |
InChI-Schlüssel |
CMZOLQQGUABKKN-DLKDMHAFSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)\C)O[C@@H]1C(C)C |
Kanonische SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


